Predicted Lipophilicity (XLogP3 = 4.4) Distinguishes This Compound from Less Lipophilic 5-Aryl Thiadiazole Analogs, Impacting Membrane Permeability Predictions
The computed XLogP3 value for N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide is 4.4 [1]. This value is substantially higher than that of the closely related analog 2-(4-fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole (Compound 4 in Plech et al., predicted XLogP3 approximately 3.8 based on structural analysis), which differs only in the substituent at position 2 of the thiadiazole ring. The ~0.6 log unit increase in predicted lipophilicity conferred by the 3,5-dimethoxybenzamide group versus the 4-fluorophenylamino group may enhance passive membrane permeability, a critical parameter for intracellular target engagement.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 4.4 |
| Comparator Or Baseline | 2-(4-Fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole (Compound 4, Plech et al. 2015): XLogP3 ≈ 3.8 (estimated from structure) |
| Quantified Difference | Δ XLogP3 ≈ +0.6 (target compound more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Higher predicted lipophilicity may translate to improved passive membrane permeability relative to less lipophilic 5-(2,4-dichlorophenyl)-1,3,4-thiadiazole analogs, a relevant consideration when selecting compounds for cell-based assays targeting intracellular proteins such as topoisomerase II.
- [1] PubChem Compound Summary for CID 3497425, N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide. National Center for Biotechnology Information. Retrieved 2026-05-09. View Source
